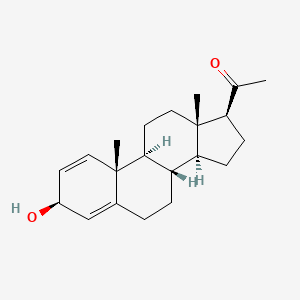

3beta-Hydroxypregna-1,4-dien-20-one

Description

Structure

3D Structure

Properties

CAS No. |

20272-84-8 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,15-19,23H,4-7,9,11H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

SEQJJASTRQIGNI-QGVNFLHTSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](C=C[C@]34C)O)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(C=CC34C)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3beta Hydroxypregna 1,4 Dien 20 One

De Novo Synthesis Approaches

The construction of the 3beta-Hydroxypregna-1,4-dien-20-one molecule can be achieved through various synthetic routes, ranging from multi-step chemical syntheses to more streamlined one-pot and biocatalytic strategies.

Multi-Step Chemical Synthesis Routes

The synthesis of pregnane (B1235032) derivatives often involves a series of carefully orchestrated chemical reactions. While a direct multi-step synthesis for this compound is not explicitly detailed in the provided research, the synthesis of analogous compounds provides a blueprint for its potential construction. For instance, the synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (B8063631) from 9α-hydroxyandrost-4-ene-3,17-dione highlights key transformations that are relevant. researchgate.net This process involves the construction of the pregnane side chain, often using a cyanohydrin method, followed by dehydrogenation to introduce the C1-C2 double bond. researchgate.net The introduction of the 1,4-diene system is a crucial step in the synthesis of many corticosteroids and can be achieved using reagents like selenium dioxide. researchgate.net

A general approach to a multi-step synthesis could originate from a more readily available steroid starting material, such as androstenedione (B190577), which can be derived from the bio-oxidative degradation of phytosterols. researchgate.net The synthetic sequence would likely involve:

Side Chain Construction: Building the C-20 keto-pregnane side chain onto an androstane (B1237026) precursor.

Introduction of Unsaturation: Creating the double bonds at the C-1 and C-4 positions of the A-ring.

Functional Group Interconversion: Ensuring the presence of the 3-beta hydroxyl group.

One-Pot Synthetic Strategies

While specific one-pot syntheses for this compound are not extensively documented, the principles of flow chemistry offer a paradigm for achieving multi-step transformations in a continuous sequence. syrris.jp A flow process for the synthesis of the alkaloid natural product (¡)-oxomaritidine demonstrates the potential of this approach. syrris.jp In this strategy, reactants are passed through columns containing immobilized reagents and catalysts, enabling a series of reactions to occur in a single, uninterrupted process. syrris.jp Such a methodology could conceivably be adapted for the synthesis of this compound, combining steps like side-chain formation and dehydrogenation into a streamlined workflow.

Enzymatic and Biocatalytic Synthesis Pathways

Biocatalysis presents an increasingly attractive "green" alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can offer high selectivity and efficiency under mild reaction conditions. nih.gov The biotransformation of 21-hydroxyprogesterone-21-acetate (also known as 11-deoxycorticosterone acetate) using the fungus Cunninghamella elegans yields 21-hydroxypregna-1,4-diene-3,20-dione. nih.gov This demonstrates the feasibility of introducing the 1,4-diene system into a pregnane skeleton via microbial transformation. nih.gov

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are versatile biocatalysts for the synthesis of α-hydroxy ketones, which are structurally related to the pregnane side chain. researchgate.net These enzymes can be employed for C-C bond formation, offering a potential biocatalytic route to construct the pregnane side chain. researchgate.net Furthermore, self-assembled polymeric nano- and microreactors are being developed to enhance the stability and reusability of enzymes, paving the way for more robust industrial biocatalytic processes. nih.gov

Derivatization and Structural Modification

The this compound scaffold is a versatile platform for the introduction of various functional groups and for the formation of conjugates and glycosides, leading to compounds with potentially enhanced or modified biological activities.

Introduction of Functional Groups at C-3, C-16, C-17, C-20, and C-21 Positions

The functionalization of the pregnane skeleton at specific carbon atoms is a key strategy in medicinal chemistry.

C-3 Position: The 3-beta hydroxyl group can be readily modified, for instance, through acetylation to form the corresponding 3-acetate derivative. nih.gov

C-16 and C-17 Positions: The introduction of a hydroxyl group at the C-17 position is a common modification, leading to compounds like 17-hydroxypregna-1,4-diene-3,20-dione. nih.gov The synthesis of 17α-formyloxy-pregna-1,4-diene-3,20-dione has been achieved from 17α-ethynyl-17β-trifluoroacetoxy-androsta-1,4-dien-3-one using formic acid and a mercury(II)-acetate catalyst. google.com

C-21 Position: Hydroxylation at the C-21 position is a critical modification in the synthesis of corticosteroids. researchgate.net For example, 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is a key intermediate in the synthesis of dexamethasone. researchgate.net The introduction of an acetoxy group at C-21 can be achieved through various chemical methods. researchgate.net

The following table summarizes some key derivatization reactions:

| Position | Functional Group Introduced | Reagents/Methods | Resulting Compound Class |

| C-3 | Acetate | Acetic Anhydride (B1165640)/Pyridine | 3-Acetoxy derivatives |

| C-17 | Hydroxyl | Various oxidation methods | 17-Hydroxy pregnanes |

| C-17 | Formyloxy | Formic acid, Mercury(II)-acetate | 17-Formyloxy pregnanes |

| C-21 | Acetoxy | Acetoxylation reactions | 21-Acetoxy corticosteroids |

| C-21 | Hydroxyl | Biotransformation (C. elegans) | 21-Hydroxy pregnanes |

Formation of Conjugates and Glycosides

The attachment of sugar moieties (glycosides) or other molecules (conjugates) to the steroid nucleus can significantly impact its pharmacokinetic and pharmacodynamic properties.

Steroidal glycosides, consisting of a steroid nucleus linked to a carbohydrate chain, are known for a wide range of biological activities, including anti-inflammatory and anticancer properties. ontosight.aiontosight.ai The specific arrangement of the sugar units can greatly influence the compound's biological activity. ontosight.aiontosight.ai For example, complex glycosides of 3beta-hydroxypregna-5,16-dien-20-one have been identified, featuring tetrasaccharide chains composed of rhamnose and glucose units. ontosight.aiontosight.ai These natural products highlight the potential for creating novel glycosides of this compound.

Conjugation at the C-21 position is also a common strategy. For instance, the formation of a hemisuccinate ester at C-21, as seen in methylprednisolone (B1676475) 21-hemisuccinate, is used to improve the water solubility of corticosteroids. nih.gov

Stereoselective Synthesis and Diastereomer Isolation

The synthesis of specific stereoisomers of 3β-Hydroxypregna-1,4-dien-20-one is a nuanced process, often relying on the stereocontrolled reduction of a 20-keto precursor or the separation of diastereomeric mixtures. The stereochemistry at the C-3 position is typically established from the starting material, often a naturally occurring steroid, while the orientation of the hydroxyl group at C-20 is a focal point of synthetic control.

The stereoselective reduction of the 20-keto group in pregnane derivatives can be achieved using various reducing agents, where the choice of reagent and reaction conditions dictates the diastereomeric ratio of the resulting 20α- and 20β-hydroxy isomers. For instance, the reduction of steroidal 20-ketones with sodium borohydride (B1222165) in a two-phase system has been shown to be influenced by factors such as temperature and the presence of coordinating ions like Ca²⁺. While this specific method was detailed for corticosteroid derivatives, the principles of substrate control and reagent approach are broadly applicable in pregnane chemistry.

Another approach involves the use of sterically hindered reducing agents. For example, the reduction of 4-pregnene-3,20-dione with potassium trisiamylborohydride (KS-Selectride) has been utilized for the synthesis of 3α-hydroxy-4-pregnen-20-one, demonstrating the potential for stereocontrol at the C-3 position through reagent selection. researchgate.net While this applies to the 3-keto-4-ene system, similar principles of selective reduction can be applied to the 20-keto group.

Once a mixture of diastereomers is formed, their separation is commonly accomplished through chromatographic techniques. Diastereomers, having different physical properties, can often be separated by standard methods like column chromatography or high-performance liquid chromatography (HPLC) without the need for a chiral stationary phase. researchgate.net The success of the separation is highly dependent on the selection of the stationary phase (e.g., silica (B1680970) gel, reversed-phase C18) and the mobile phase composition. researchgate.netresearchgate.netchromforum.org In some cases, derivatization of the hydroxyl groups to form esters or other derivatives can enhance the physical differences between diastereomers, facilitating a more efficient separation. nih.gov

Table 1: Methods for Stereoselective Synthesis and Diastereomer Separation

| Method | Description | Key Factors | Relevant Compounds |

| Stereoselective Reduction | Use of specific reducing agents to favor the formation of one diastereomer over another. | Reducing agent, temperature, solvent, presence of additives. | Steroidal 20-ketones, 4-pregnene-3,20-dione. researchgate.net |

| Chromatographic Separation | Separation of a diastereomeric mixture based on differential interactions with a stationary phase. | Stationary phase, mobile phase composition, temperature. | N-acyl-1-methyl-1,2,3,4-tetrahydo-β-carbolines, general diastereomeric pairs. researchgate.netresearchgate.net |

| Derivatization | Chemical modification of the diastereomers to enhance their separability by chromatography. | Choice of derivatizing agent. | Racemic alcohols, carboxylic acids. nih.gov |

Reaction Conditions and Catalysis in Pregnane Chemistry

The synthesis and transformation of pregnane derivatives like 3β-Hydroxypregna-1,4-dien-20-one involve a variety of reaction conditions and catalytic systems. These are crucial for achieving desired structural modifications with high efficiency and selectivity. Key transformations include oxidation, dehydrogenation, and the formation of the characteristic 1,4-diene system in the A-ring.

A foundational reaction in the synthesis of many bioactive steroids is the Oppenauer oxidation. This method is employed to convert 3β-hydroxy-Δ⁵-steroids into the corresponding Δ⁴-en-3-one structure. wikipedia.org The classical Oppenauer oxidation utilizes aluminum isopropoxide in the presence of a ketone like acetone (B3395972) as a hydride acceptor. byjus.com However, this method often requires high temperatures and can lead to side reactions. byjus.com More modern variations have been developed to overcome these limitations.

A significant advancement is the use of transition metal catalysts. Ruthenium-catalyzed Oppenauer-type oxidation has emerged as a highly efficient method for the conversion of 5-unsaturated 3β-hydroxy steroids to 4-en-3-one derivatives. wikipedia.org This catalytic approach proceeds under milder conditions and demonstrates high selectivity.

The introduction of the Δ¹ double bond to form the 1,4-diene system is another critical step. This dehydrogenation of a 3-keto-Δ⁴-steroid can be accomplished using various reagents. One established method involves the use of selenium dioxide. researchgate.net An alternative and efficient catalytic method utilizes benzeneseleninic anhydride generated in situ from diphenyl diselenide and an oxidant like iodoxybenzene. rsc.org This catalytic cycle allows for the dehydrogenation of steroidal 3-ketones in high yield. rsc.org

Microbial transformations also play a significant role in steroid chemistry, offering highly specific and environmentally benign catalytic routes. For instance, microorganisms from the genus Mycobacterium have been used for the microbial oxidation of sterols to produce compounds like 20α-hydroxymethylpregna-1,4-dien-3-one. google.com Furthermore, the dehydrogenation of 3-hydroxy-Δ⁵-pregnene derivatives can be achieved through microbial pathways. documentsdelivered.com

Table 2: Key Reactions and Catalytic Systems in Pregnane Chemistry

| Reaction | Catalyst/Reagent | Conditions | Transformation | Reference |

| Oppenauer Oxidation | Aluminum isopropoxide / Acetone | High temperature | 3β-hydroxy-Δ⁵ → Δ⁴-3-one | wikipedia.orgbyjus.com |

| Catalytic Oppenauer Oxidation | (PPh₃)₃RuCl₂ / K₂CO₃ | Refluxing acetone | 3β-hydroxy-Δ⁵ → Δ⁴-3-one | wikipedia.org |

| Dehydrogenation | Selenium dioxide | Not specified | Δ⁴-3-one → Δ¹,⁴-3-one | researchgate.net |

| Catalytic Dehydrogenation | Diphenyl diselenide / Iodoxybenzene | Not specified | 3-ketosteroid → 1,4-dien-3-one | rsc.org |

| Microbial Oxidation | Mycobacterium sp. | Cultivation in presence of sterol | Sterol → 20α-hydroxymethylpregna-1,4-dien-3-one | google.com |

| Microbial Dehydrogenation | Not specified | Not specified | 3-hydroxy-Δ⁵-pregnene → Dehydrogenated product | documentsdelivered.com |

Molecular and Cellular Mechanisms of Action of 3beta Hydroxypregna 1,4 Dien 20 One and Its Derivatives

Receptor Interactions and Modulation

The interaction of 3beta-Hydroxypregna-1,4-dien-20-one and its related compounds with specific receptors is a key determinant of their physiological effects. These interactions can either activate or inhibit the receptor's function, leading to a cascade of downstream cellular events.

GABAA Receptor Modulatory Activity of Pregnane (B1235032) Neurosteroids

Neurosteroids are potent and selective modulators of the GABAA receptor, a key player in inhibitory neurotransmission in the brain. nih.govfrontiersin.orgnih.gov The nature of this modulation is highly dependent on the stereochemistry of the steroid molecule, particularly at the 3-position of the A-ring.

Pregnane neurosteroids with a 3α-hydroxy configuration, such as allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) and 3α,5α-tetrahydrodeoxycorticosterone (3α5α-THDOC), act as positive allosteric modulators of the GABAA receptor. nih.govfrontiersin.orgnih.gov They enhance the effects of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which is an inhibitory effect. nih.govfrontiersin.orgnih.gov This potentiation of GABAergic currents is achieved by binding to a site on the receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates. nih.govfrontiersin.orgnih.gov

In stark contrast, pregnane steroids with a 3β-hydroxy group, the class to which this compound belongs, generally act as GABAA receptor antagonists. nih.govfrontiersin.orgnih.gov These 3β-OH pregnane steroids can inhibit the function of the GABAA receptor, thereby reducing the inhibitory tone of GABAergic neurotransmission. nih.govfrontiersin.orgnih.gov For instance, isoallopregnanolone (3β-OH-5α-pregnan-20-one) has been shown to counteract the potentiating effects of its 3α-hydroxy counterpart. nih.gov This antagonistic action is often more pronounced when GABA concentrations are high. nih.gov

| Compound Class | Example Compound | Effect on GABAA Receptor | Mechanism of Action |

|---|---|---|---|

| 3α-Hydroxy Pregnane Steroids | Allopregnanolone | Positive Allosteric Modulator (Potentiator) | Enhances GABA-mediated chloride currents. nih.govfrontiersin.orgnih.gov |

| 3β-Hydroxy Pregnane Steroids | Isoallopregnanolone | Antagonist/Negative Modulator | Inhibits GABAA receptor function. nih.govfrontiersin.orgnih.gov |

Androgen Receptor Binding and Antagonism Studies

The androgen receptor (AR) is a crucial mediator of male sexual development and function, and it is also implicated in the progression of prostate cancer. oup.comoup.com The interaction of various steroids with the AR can lead to either agonistic (activating) or antagonistic (inhibiting) effects. While the primary ligands for the AR are testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), other steroids can also bind to this receptor. nih.gov

Research into steroid derivatives has shown that modifications to the steroid structure can result in compounds with potent antiandrogenic activity. doi.org For instance, certain testosterone and 19-nortestosterone derivatives have been identified as competitive antagonists of the progesterone (B1679170) receptor, and some of these also interact with the androgen receptor. nih.gov The development of novel antiandrogens with high affinity for the AR is a key strategy in the treatment of hormone-dependent prostate cancer, as currently available antiandrogens can have limitations in completely blocking androgenic signaling. doi.org

Studies have explored how different ligands can be distinguished as AR agonists or antagonists, with high-affinity agonists inducing a specific conformational change in the receptor. oup.comoup.com While direct studies on the androgen receptor binding and antagonism of this compound are not extensively detailed in the provided results, the general principle is that pregnane derivatives can interact with the AR. The nature of this interaction (agonist vs. antagonist) would depend on the specific structural features of the molecule and how they influence the receptor's conformation upon binding. The pregnane X receptor (PXR), another nuclear receptor, has been shown to indirectly reduce androgenic activity by inducing the metabolism of androgens, highlighting a different mechanism by which pregnane-related compounds can influence androgen signaling. nih.gov

Vitamin D Receptor (VDR) Pathway Activation (for secosteroid derivatives)

Vitamin D is a secosteroid, meaning one of the rings of its steroid core has been broken. nih.govnih.gov Its active form, 1α,25-dihydroxyvitamin D3 (calcitriol), exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the expression of numerous genes. mdpi.comwikipedia.org The VDR is involved in a wide array of biological processes beyond its classical role in calcium and phosphorus homeostasis, including immune function, cell proliferation, and differentiation. nih.govwikipedia.org

The VDR pathway can be activated by various secosteroidal analogs of vitamin D. mdpi.com These analogs can be designed to have more specific actions than the natural hormone. mdpi.com While this compound is not a secosteroid itself, it could theoretically be a precursor for the synthesis of secosteroid derivatives. The activation of the VDR by such derivatives would depend on their ability to bind to the VDR's ligand-binding pocket and induce the conformational changes necessary for transcriptional activation. mdpi.com

Interestingly, there is a connection between the VDR and another nuclear receptor, the farnesoid X receptor (FXR). Activation of FXR can lead to an increase in the enzyme that produces the active form of vitamin D, thereby elevating VDR activity. google.com This highlights the complex interplay between different nuclear receptor signaling pathways.

Cellular Signaling Pathway Modulation

Beyond direct receptor interactions, this compound and its derivatives can modulate various intracellular signaling pathways, influencing cellular processes such as inflammation, proliferation, and apoptosis.

Inhibition of Pro-inflammatory Cytokine Production (in relevant research models)

Inflammation is a complex biological response involving the production of various signaling molecules, including pro-inflammatory cytokines. nih.gov Certain steroids are well-known for their anti-inflammatory properties. For example, glucocorticoids like prednisone (B1679067) work by inhibiting phospholipase A2, which in turn blocks the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov They can also suppress the immune system by reducing the activity and volume of the immune system. nih.gov

Pregnane steroids have also been shown to possess anti-inflammatory activity. nih.gov Some pregnane C21-steroids have demonstrated the ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in cellular models. nih.gov Furthermore, pregnane neurosteroids such as allopregnanolone and pregnenolone (B344588) can mitigate inflammatory signals by attenuating the production of inflammatory factors. researchgate.net

A study on a related compound, 11beta-hydroxypregna-1,4-diene-3,20-dione (delta HOP), showed that it could decrease the secretion of the pro-inflammatory cytokine IL-1 from human monocytes, suggesting a non-genomic anti-inflammatory effect. nih.gov While specific data on this compound is limited, the general evidence for anti-inflammatory actions of pregnane steroids suggests a potential for this compound and its derivatives to inhibit pro-inflammatory cytokine production.

| Steroid Class/Compound | Mechanism of Action | Effect |

|---|---|---|

| Glucocorticoids (e.g., Prednisone) | Inhibition of phospholipase A2. nih.gov | Reduced production of prostaglandins and leukotrienes. nih.gov |

| Pregnane C21-Steroids | Inhibition of nitric oxide (NO) production. nih.gov | Reduced inflammation in cellular models. nih.gov |

| 11beta-hydroxypregna-1,4-diene-3,20-dione | Decreased IL-1 secretion from monocytes. nih.gov | Immunosuppressive and anti-inflammatory effects. nih.gov |

Influence on Cell Proliferation and Apoptosis in Cellular Models

The regulation of cell proliferation and apoptosis (programmed cell death) is critical for normal tissue development and homeostasis, and dysregulation of these processes is a hallmark of cancer. Various steroid compounds have been shown to influence these cellular fates.

For instance, studies on different steroid glycosides have revealed that many can suppress cell proliferation and induce apoptosis in cancer cell lines. nih.gov Progesterone and its derivatives have also been investigated for their anticancer effects, with some showing the ability to induce apoptosis in breast cancer cells by downregulating survival-associated proteins. africaresearchconnects.comnih.gov In some cancer models, progesterone has been shown to cause apoptosis and induce changes in the cell cycle. mdpi.com

Specifically, isomers of pregnane steroids have demonstrated moderate cytotoxic and apoptotic activity against breast cancer cells. nih.gov The induction of apoptosis may be linked to an increase in the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein bcl-2. nih.gov Furthermore, the downregulation of the pregnane X receptor (PXR) has been shown to increase cell growth inhibition and enhance apoptosis in the presence of anticancer agents in endometrial cancer cells, suggesting a role for this receptor in cell survival. elsevierpure.com

Given that various pregnane derivatives exhibit effects on cell proliferation and apoptosis, it is plausible that this compound and its derivatives could also modulate these fundamental cellular processes, although specific studies are needed to confirm this.

Advanced Analytical and Characterization Techniques for 3beta Hydroxypregna 1,4 Dien 20 One Research

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool for elucidating the structural features of 3β-Hydroxypregna-1,4-dien-20-one. Each method provides unique insights into the molecule's atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of 3β-Hydroxypregna-1,4-dien-20-one. Both ¹H and ¹³C NMR are utilized to map the carbon and hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts (δ) of the protons are indicative of their electronic environment. The spectrum would be expected to show characteristic signals for the vinyl protons in the A-ring, the proton attached to the carbon bearing the hydroxyl group, and the methyl group protons. The high similarity between the ¹H NMR profiles of various steroids can make definitive identification challenging, especially in mixtures. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.gov It is particularly effective in differentiating between closely related steroid structures. nih.gov The spectrum of 3β-Hydroxypregna-1,4-dien-20-one would display distinct signals for each of its 21 carbon atoms, including the carbonyl carbon of the ketone, the carbons of the double bonds, and the carbon attached to the hydroxyl group. The presence of 21 distinct signals would confirm the number of carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for 3β-Hydroxypregna-1,4-dien-20-one Note: The following data is predicted based on the analysis of similar steroidal structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-1 | 6.0-7.5 (m) | 150-160 |

| C-2 | 6.0-7.5 (m) | 125-135 |

| C-3 | 3.5-4.5 (m) | 65-75 |

| C-4 | 6.0-7.5 (m) | 120-130 |

| C-5 | - | 165-175 |

| C-18 | 0.5-1.0 (s) | 10-20 |

| C-20 | - | >200 (ketone) |

| C-21 | 2.0-2.5 (s) | 30-40 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of 3β-Hydroxypregna-1,4-dien-20-one. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

When subjected to mass spectrometry, the molecule will ionize and fragment in a characteristic pattern. The molecular ion peak [M]⁺ would correspond to the exact mass of the compound. Common fragmentation patterns for steroids include the loss of water (H₂O) from the hydroxyl group and cleavage of the side chain. Electrospray ionization (ESI) is a soft ionization technique often used for these types of molecules.

Table 2: Expected Mass Spectrometry Data for 3β-Hydroxypregna-1,4-dien-20-one

| Technique | Ion | Expected m/z | Information Provided |

| HRMS (ESI) | [M+H]⁺ | Calculated for C₂₁H₂₉O₂ | Exact mass and elemental composition |

| HRMS (ESI) | [M+Na]⁺ | Calculated for C₂₁H₂₈O₂Na | Exact mass and elemental composition |

| MS | [M-H₂O]⁺ | Varies | Evidence of a hydroxyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within 3β-Hydroxypregna-1,4-dien-20-one. The presence of the conjugated diene system in the A-ring is expected to result in a characteristic maximum absorption (λmax). For related steroidal compounds with conjugated double bonds, the λmax is often observed below 250 nm. nih.gov For instance, a related hydroxyprogesterone (B1663944) compound is detected at 240 nm. jmpas.com The specific λmax is influenced by the solvent used for the analysis.

Table 3: Expected UV-Vis Absorption Data for 3β-Hydroxypregna-1,4-dien-20-one

| Chromophore | Expected λmax (nm) | Solvent |

| Pregna-1,4-diene-20-one | ~240-245 | Ethanol or Methanol |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in 3β-Hydroxypregna-1,4-dien-20-one. The spectrum will show absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected peaks include a broad band for the O-H stretch of the hydroxyl group, a sharp, strong peak for the C=O stretch of the ketone, and peaks corresponding to the C=C stretches of the dienone system.

Table 4: Characteristic IR Absorption Frequencies for 3β-Hydroxypregna-1,4-dien-20-one

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |

| Hydroxyl | O-H Stretch | 3200-3600 | Broad, strong |

| Alkane | C-H Stretch | 2850-3000 | Medium to strong |

| Ketone | C=O Stretch | 1650-1680 | Sharp, strong |

| Alkene | C=C Stretch | 1600-1660 | Medium |

| Alcohol | C-O Stretch | 1000-1260 | Medium to strong |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 3β-Hydroxypregna-1,4-dien-20-one from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, is the most widely used technique for the analysis of steroids like 3β-Hydroxypregna-1,4-dien-20-one. srce.hr RP-HPLC separates compounds based on their hydrophobicity.

A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase commonly consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. jmpas.comsielc.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. Detection is typically performed using a UV detector set at the λmax of the compound. For applications requiring analysis by mass spectrometry, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Table 5: Typical RP-HPLC Method Parameters for 3β-Hydroxypregna-1,4-dien-20-one Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~242 nm |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique in steroid research for the separation and identification of compounds. Its application to 3beta-Hydroxypregna-1,4-dien-20-one and related pregnane (B1235032) derivatives offers a rapid and cost-effective method for monitoring reactions, assessing purity, and performing qualitative analysis. The separation on a TLC plate is governed by the differential partitioning of the analyte between the stationary phase and the mobile phase.

In the analysis of steroids like this compound, silica (B1680970) gel is the most common stationary phase due to its polarity and ability to separate a wide range of steroid structures. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) plates are often preferred for their higher separation efficiency and sensitivity. nih.gov The choice of the mobile phase is critical and is determined by the polarity of the steroid. For a compound of intermediate polarity such as this compound, a mixture of a non-polar solvent and a more polar solvent is typically employed. For instance, a common mobile phase system for the separation of androgens, gestagens, and their metabolites is a mixture of dichloromethane, cyclohexane, and acetone (B3395972). nih.gov The separation of corticosteroids and their derivatives has been effectively achieved using solvent systems like diethyl ether/isooctane/isopropanol. nih.gov

Visualization of the separated steroid spots on the TLC plate is often achieved by spraying with a corrosive or color-forming reagent followed by heating. A common visualization reagent for steroids is a solution of sulfuric acid in an organic solvent, which upon heating, produces characteristic colored spots. Quantitative analysis can be performed in situ using a densitometer, which measures the intensity of the spots. nih.gov The sensitivity of detection for steroids on HPTLC plates can reach the picogram to nanogram range per spot. nih.gov

Table 1: Representative TLC Systems for Steroid Analysis

| Stationary Phase | Mobile Phase (v/v/v) | Detection Method | Application |

| Silica Gel HPTLC | Dichloromethane/Cyclohexane/Acetone (70:25:5) | Post-chromatographic derivatization with cinnamic aldehyde and sulfuric acid | Separation of androgens and gestagens nih.gov |

| Silica Gel HPTLC | Diethyl ether/Isooctane/Isopropanol (70:25:5) | Post-chromatographic derivatization with 4-dimethylaminobenzaldehyde and sulfuric acid | Separation of corticosteroids and mineralocorticoids nih.gov |

| Silica Gel | Acetone/Water (20:80) | Not specified | Separation of testosterone (B1683101) from trans-androsterone analis.com.my |

| Reversed-Phase TLC (RP-TLC) | Acetonitrile/Water (30:70) | Not specified | Separation of trans-androsterone and progesterone (B1679170) analis.com.my |

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), often simply referred to as Gas Chromatography (GC), is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. For the analysis of steroids, including pregnane derivatives like this compound, derivatization is often necessary to increase their volatility and thermal stability. nih.gov

Common derivatization procedures for steroids include the conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers and keto groups to methoxime (MO) derivatives. nih.gov These derivatized steroids are then introduced into the GC system, where they are vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the gas phase and the liquid stationary phase coated on the inner wall of the column.

The retention time of a steroid in the GC column is a characteristic property that depends on its structure, volatility, and the nature of the stationary phase. By analyzing the retention times of reaction mixtures, information about the functional groups present at various positions in the steroid nucleus can be obtained. nih.gov For instance, the effects of reactions such as hydroxylation, oxidation, and reduction on the pregnane side-chain can be readily studied using GLC. nih.gov

The use of a flame ionization detector (FID) is common for the detection of steroids in GLC, providing high sensitivity. For structural elucidation and confirmation, GLC can be coupled with mass spectrometry (GC-MS), which provides information about the molecular weight and fragmentation pattern of the eluted compounds.

Table 2: Common Derivatization Reagents for GLC Analysis of Steroids

| Functional Group | Derivatization Reagent | Resulting Derivative | Purpose |

| Hydroxyl (-OH) | Hexamethyldisilazane (HMDS) | Trimethylsilyl (TMS) ether | Increase volatility and thermal stability nih.gov |

| Ketone (C=O) | Hydroxylamine hydrochloride | Methoxime (MO) | Increase volatility and prevent enolization |

| Ketone (C=O) | 1,2-ethanediol | Dioxolone | Protect the keto group nih.gov |

Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction

In the crystal lattice, molecules are often linked by intermolecular interactions such as hydrogen bonds. For hydroxylated steroids, these hydrogen bonds can play a significant role in the crystal packing.

Table 3: Representative Crystallographic Data for a Related Pregna-1,4-diene Derivative (17-Hydroxypregna-1,4-diene-3,20-dione)

| Parameter | Value | Reference |

| CCDC Number | 634917 | nih.gov |

| Molecular Formula | C₂₁H₂₈O₃ | nih.gov |

| Molecular Weight | 328.44 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| a (Å) | 7.5882 | nih.gov |

| b (Å) | 11.3506 | nih.gov |

| c (Å) | 10.5462 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90 | nih.gov |

| γ (°) | 90 | nih.gov |

| Volume (ų) | 887.64 | nih.gov |

| Z | 2 | nih.gov |

Theoretical and Computational Chemistry (e.g., DFT, HOMO-LUMO)

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govnih.gov These methods can provide valuable insights into the properties of this compound that may be difficult to obtain experimentally.

DFT calculations can be used to optimize the geometry of the molecule, providing a detailed picture of its three-dimensional structure. From the optimized geometry, various quantum chemical parameters can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Other reactivity descriptors that can be derived from DFT calculations include ionization potential, electron affinity, chemical potential, hardness, softness, and electrophilicity index. nih.gov These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov

Table 4: Representative Quantum Chemical Parameters Calculated using DFT

| Parameter | Description | Typical Application in Steroid Research |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Predicts electron-donating ability and sites of oxidation |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Predicts electron-accepting ability and sites of reduction |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution | Correlates with stability and reactivity |

| Chemical Potential (μ) | Escaping tendency of electrons from an equilibrium system | Relates to electronegativity |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons | Predicts reactivity towards nucleophiles |

| Molecular Electrostatic Potential (MEP) | 3D visualization of charge distribution | Identifies reactive sites for electrophilic and nucleophilic attack nih.gov |

Immunoassay Development for Metabolite Detection in Research Settings

Immunoassays are highly sensitive and specific analytical methods that utilize the principle of antigen-antibody binding to detect and quantify substances in biological fluids. wikipedia.org The development of an immunoassay for the detection of metabolites of this compound would be a valuable tool in research settings for studying its metabolism and disposition.

The development process begins with the synthesis of an immunogen. Since steroid molecules are too small to elicit an immune response on their own, the target metabolite is covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugate is then used to immunize an animal (e.g., a rabbit or a mouse) to produce polyclonal or monoclonal antibodies, respectively.

A key challenge in steroid immunoassay development is the potential for cross-reactivity. nih.gov Structurally related endogenous steroids and other metabolites can bind to the antibody, leading to inaccurate measurements. To minimize cross-reactivity, the site of conjugation of the steroid to the carrier protein is crucial. oup.com The antibody will be "blind" to this conjugation site, so it should be positioned away from the unique structural features of the target metabolite.

Once specific antibodies are obtained, a competitive immunoassay format, such as an enzyme-linked immunosorbent assay (ELISA), is typically developed. In a competitive ELISA, the sample containing the metabolite of interest competes with a labeled version of the metabolite for a limited number of antibody binding sites. The amount of labeled metabolite that binds to the antibody is inversely proportional to the concentration of the unlabeled metabolite in the sample.

The validation of a newly developed immunoassay is critical and involves assessing its sensitivity, specificity (cross-reactivity with other steroids), precision, and accuracy. oup.com For research purposes, especially when analyzing complex biological matrices, it is often necessary to include a pre-assay purification step, such as solvent extraction or chromatography, to remove interfering substances. oup.com

Table 5: Key Steps in Immunoassay Development for a Steroid Metabolite

| Step | Description | Key Considerations |

| Immunogen Synthesis | Covalent conjugation of the target metabolite (hapten) to a carrier protein. | Choice of carrier protein; selection of conjugation site to maximize specificity. oup.com |

| Immunization and Antibody Production | Immunizing an animal with the immunogen to generate antibodies. | Choice of animal model; production of polyclonal or monoclonal antibodies. |

| Antibody Characterization | Assessing the affinity and specificity of the produced antibodies. | Screening for high-affinity antibodies with low cross-reactivity to related steroids. nih.gov |

| Assay Development | Establishing the optimal conditions for the immunoassay (e.g., ELISA format). | Optimization of antibody and tracer concentrations; selection of substrate and detection method. |

| Assay Validation | Evaluating the performance characteristics of the assay. | Determination of sensitivity, specificity, precision, accuracy, and linearity. oup.com |

| Sample Preparation | Developing a protocol for preparing biological samples for analysis. | May require extraction and/or chromatographic steps to remove interfering substances. oup.com |

Research Applications and Potential Areas for Further Investigation

Development of Research Probes and Pharmacological Tools

While 3beta-Hydroxypregna-1,4-dien-20-one itself is not extensively documented as a research probe, the broader family of pregnane (B1235032) and pregnadiene derivatives serves as a foundation for developing such tools. The synthesis of derivatives from parent steroids is a common strategy for creating molecules with specific pharmacological activities. For instance, the modification of related steroid structures, such as the synthesis of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, has been explored to develop compounds with potent analgesic activity, demonstrating how a core structure can be adapted to target specific biological systems nih.gov.

The development of new inhibitors for enzymes like Sirtuin-1 (SIRT1), a key regulator in metabolic diseases and cancer, has involved the synthesis and screening of novel N-acylhydrazone (NAH) derivatives thieme-connect.de. This highlights a potential future application for pregnadiene scaffolds: they could be chemically modified to create selective ligands or inhibitors for enzymes involved in cellular signaling and disease, serving as probes to elucidate biological pathways or as leads for new therapeutic agents thieme-connect.de. The structural features of this compound could be functionalized to incorporate reporter groups or affinity labels, enabling its use in studying steroid hormone receptors or metabolic enzymes.

Exploration of Photochemical Transformations to Secosteroids

A significant area of research for pregnadiene steroids involves their photochemical conversion into secosteroids, which are steroids wherein one of the rings has been opened. This process is particularly relevant for pregna-5,7-diene systems, which are structural precursors to vitamin D analogues. Upon exposure to ultraviolet B (UVB) radiation, the conjugated diene system in the B-ring can absorb energy and undergo photolysis, leading to the cleavage of the C9-C10 bond and the formation of a 9,10-secosteroid structure nih.govnih.gov.

Studies on compounds like 3β,21-dihydroxypregna-5,7-dien-20-one (a close structural relative) have shown that UVB irradiation induces its transformation into a variety of photoproducts. The identity and quantity of these products are dependent on the dose of UVB radiation nih.govnih.gov. The primary products include analogues of vitamin D, lumisterol, and tachysterol (B196371) nih.govnih.gov. For example, initial irradiation yields pre-vitamin D-like (pre-D), tachysterol-like (T), and lumisterol-like (L) structures, each with characteristic UV absorption spectra nih.gov. With higher UVB doses, further transformations and the formation of various oxidized derivatives can occur nih.govnih.gov. This process mirrors the natural synthesis of vitamin D3 from 7-dehydrocholesterol (B119134) in the skin nih.gov.

| Precursor Compound | Irradiation | Key Photoproducts |

| Pregna-5,7-diene-3β,17α,20-triol | UVB | Vitamin D-like, Tachysterol-like, Lumisterol-like secosteroids nih.gov |

| 3β,21-Dihydroxypregna-5,7-dien-20-one | UVB | Vitamin D analogue (pD), Lumisterol analogue (pL), Tachysterol analogue (pT), Oxidized derivatives nih.govnih.gov |

This table summarizes the outcomes of UVB irradiation on pregnadiene compounds, demonstrating their potential as precursors for novel secosteroids.

Investigation in Models of Metabolic and Cellular Dysregulation (e.g., anti-dyslipidemic, anti-oxidant, anti-tumor studies in vitro/animal models)

The novel secosteroids generated from the photochemical transformation of pregnadienes have shown significant biological activity, particularly in models of cancer. The derivatives of 3β,21-dihydroxypregna-5,7-dien-20-one have been documented to inhibit the growth of human melanoma cells in a dose-dependent manner nih.govnih.gov. Some of these newly synthesized compounds demonstrated potency equal to or greater than that of calcitriol (B1668218) (1,25(OH)₂D₃), the hormonally active form of vitamin D known for its anti-proliferative effects nih.gov.

The anti-tumor activity appears to be selective. For instance, certain derivatives like 3β,21-Dihydroxy-9β,10α-pregna-5,7-dien-20-one (an L-like product) showed higher potency against pigmented melanoma cells nih.gov. The mechanism of action is believed to be similar to that of calcitriol, involving the translocation of the vitamin D receptor (VDR) into the nucleus upon ligand binding nih.gov. Importantly, these pregnadiene derivatives also inhibited the proliferation of normal human keratinocytes, but their activity was lower compared to their effect on melanoma cells, suggesting a potential therapeutic window nih.gov. The ability of these compounds to strongly inhibit colony formation in human melanoma cells further underscores their anti-tumor potential nih.gov.

| Compound | Cell Line | Biological Effect | Comparative Potency |

| Photoproducts of 3β,21-dihydroxypregna-5,7-dien-20-one | Human Melanoma Cells | Inhibition of cell growth and colony formation nih.govnih.gov | Some derivatives show equal or greater potency than calcitriol nih.gov |

| (5Z,7E)-3β,21-dihydroxy-9,10-secopregna-5,7,10(19)-trien-20-one (pD) | Human Melanoma Cells | Most potent inhibitor of colony formation nih.gov | Similar EC₅₀ in pigmented and non-pigmented cells nih.gov |

| 3β,21-Dihydroxy-9β,10α-pregna-5,7-dien-20-one (pL) | Human Melanoma Cells | Inhibition of cell growth nih.gov | Higher potency in pigmented melanoma cells nih.gov |

This table highlights the anti-tumor activities of secosteroids derived from a pregnadiene precursor in cellular models.

Comparative Studies with Related Pregnane Structures

Comparative analysis is crucial for understanding the structure-activity relationships (SAR) of pregnane derivatives. Research has shown that even subtle stereochemical differences can influence the outcome of photochemical reactions and subsequent biological activity. For example, a study comparing the 20R and 20S epimers of pregna-5,7-diene-3β,17α,20-triol found that the dynamics of photoconversion and the number of products formed were dependent on the stereochemistry at the C-20 position nih.gov.

Furthermore, the biological activity of these novel secosteroids is often benchmarked against established compounds like calcitriol. The finding that photoproducts of 3β,21-dihydroxypregna-5,7-dien-20-one can be as potent as calcitriol in inhibiting melanoma cell growth is a key comparative result nih.gov. Another area of comparison is in the development of "antedrugs," which are active locally but are quickly metabolized into inactive forms in systemic circulation to reduce side effects. Studies on methyl 3,20-dioxo-11beta,17alpha,21-trihydroxy-1,4-pregnadiene-16alpha-carboxylate show that modifying the steroid backbone, such as by adding a 16-methoxycarbonyl group, can lead to rapid hydrolysis into inactive metabolites, a desirable feature for topical anti-inflammatory agents nih.gov. This provides a strategic comparison for how the this compound scaffold could be modified to control its pharmacokinetic profile.

Future Directions in Pregnane-Based Chemical Biology Research

The future of research on this compound and related pregnanes is poised to expand into several exciting areas. A primary direction is the continued synthesis and evaluation of novel secosteroids with enhanced and more selective anti-tumor properties. The goal is to develop compounds with high efficacy against cancer cells but with low calcemic effects, a common side effect of potent vitamin D analogues nih.gov.

Another promising avenue is the exploration of these compounds in modulating the immune system and inflammatory responses. Given the role of related steroids in anti-inflammatory therapies and the connection between inflammation and various chronic diseases, investigating the effects of pregnadiene derivatives on cytokine production and immune cell function is a logical next step frontiersin.org.

Furthermore, the intersection of steroid biochemistry with the gut microbiome and metabolomics opens up new possibilities. Recent studies have shown that maternal stress can alter the gut microbiome, and these changes can be transmitted to offspring, potentially influencing neurodevelopment and mood via the gut-brain axis neurosciencenews.com. Bioactive molecules like pregnane derivatives could be investigated for their potential to modulate the microbiome or microbial metabolite production, offering novel therapeutic strategies for metabolic or neurological disorders. The chemical scaffold of this compound provides a rich starting point for creating a new generation of chemical biology tools and therapeutic leads.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.